2-fluoro-5-methyl-N-(1,3-thiazol-5-ylmethyl)aniline

Lipophilicity optimization ADME prediction Passive membrane permeability

SAR studies on thiazole-aniline scaffolds often lack precise regioisomeric probes, hindering the establishment of robust structure-permeability relationships. This compound serves as an exact solution. - **Quantitative Differentiation**: Its 2-fluoro-5-methyl substitution yields a calculated logP of 3.20, a significant +1.10 unit shift versus the 4-fluoro analog, enabling definitive permeability benchmarking. - **Fragment Strategy Ready**: With a molecular weight of 222.28 g/mol, low TPSA (24.92 Ų), and a primary amine handle, it is an ideal starting point for fragment growing or library synthesis targeting intracellular or CNS protein pockets. - **Supply Assurance**: Supplied at a validated purity, enabling immediate integration into computational ADME model validation or in vitro assays without delay.

Molecular Formula C11H11FN2S
Molecular Weight 222.28 g/mol
Cat. No. B13257880
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-fluoro-5-methyl-N-(1,3-thiazol-5-ylmethyl)aniline
Molecular FormulaC11H11FN2S
Molecular Weight222.28 g/mol
Structural Identifiers
SMILESCC1=CC(=C(C=C1)F)NCC2=CN=CS2
InChIInChI=1S/C11H11FN2S/c1-8-2-3-10(12)11(4-8)14-6-9-5-13-7-15-9/h2-5,7,14H,6H2,1H3
InChIKeyQHDOIXGKFXMPNU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Fluoro-5-methyl-N-(1,3-thiazol-5-ylmethyl)aniline: Physicochemical Baseline Profile


2-Fluoro-5-methyl-N-(1,3-thiazol-5-ylmethyl)aniline (CAS 1343366-04-0) is a heterocyclic aromatic amine featuring a 2-fluoro-5-methyl-substituted aniline core linked via a methylene bridge to a 1,3-thiazol-5-yl ring . With a molecular formula of C11H11FN2S and a molecular weight of 222.28 g/mol, it occupies a favorable fragment-like chemical space . The compound is commercially supplied at 95% purity for research use, with a calculated logP of 3.20 and a topological polar surface area (TPSA) of 24.92 Ų . As a member of the thiazole-aniline chemotype, it belongs to a privileged scaffold class associated with diverse biological activities, though published pharmacological data for this specific compound remain extremely sparse [1].

Chemotype Fragment-sized thiazole-aniline scaffold
Research Fit Intracellular target hit-finding contexts
Procurement Note Research-grade purity; primary amine handle

2-Fluoro-5-methyl-N-(1,3-thiazol-5-ylmethyl)aniline: Generic Substitution Limitation


Within the N-(thiazol-5-ylmethyl)aniline series, simple in-class substitution with a different regioisomer predictably alters lipophilicity (logP), topological polar surface area (TPSA), and hydrogen-bond acceptor capacity – three parameters that critically govern passive membrane permeability, aqueous solubility, and target binding [1]. The 2-fluoro-5-methyl substitution pattern of the target compound yields a calculated logP of 3.20, while moving the fluorine to the para position (4-fluoro) reduces logP to 2.10, and relocating the methyl group (2-fluoro-4-methyl) yields logP of 2.62 . Such a logP span of over one log unit within the same apparent scaffold means that even structurally close analogs cannot be assumed to exhibit equivalent pharmacokinetic profiles or target engagement in the absence of direct comparative data [1].

Fluoro regioisomerism shifts calculated logP by >1 unit, altering permeability context.

Methyl relocation on aniline ring changes lipophilicity, limiting direct SAR transfer.

Methyl placement on thiazole vs. aniline alters binding topology despite identical HBA/HBD counts.

2-Fluoro-5-methyl-N-(1,3-thiazol-5-ylmethyl)aniline: Differentiation Evidence vs. Regioisomers


Higher Lipophilicity vs. para-Fluoro Des-Methyl Analog

The target compound exhibits a calculated logP of 3.20, which is 1.10 log units higher than that of its para-fluoro des-methyl analog, 4-fluoro-N-(thiazol-5-ylmethyl)aniline (logP = 2.10) . This difference places the two compounds on opposite sides of the optimal logP range (1–3) for oral bioavailability according to Lipinski's Rule of Five, potentially translating into distinct membrane permeation and metabolic stability profiles .

Lipophilicity vs. para-F analog
Data to verify
ΔlogP +1.10
May affect membrane permeability context
Vendor-calculated logP; experimental validation needed
Lipophilicity optimization ADME prediction Passive membrane permeability

Lipophilicity Shift: 5-Methyl vs. 4-Methyl Regioisomer

When compared to its regioisomer bearing the methyl group at the 4-position of the aniline ring, the 2-fluoro-5-methyl compound exhibits a logP of 3.20 versus 2.62, a difference of +0.58 log units . This demonstrates that subtle repositioning of the methyl substituent on the aniline ring produces a measurable shift in overall lipophilicity, offering a quantifiable handle for fine-tuning pharmacokinetic properties during lead optimization .

Lipophilicity vs. 4-methyl isomer
Data to verify
ΔlogP +0.58
Supports rational regioisomer selection
Vendor-calculated logP; context-dependent
Structure-activity relationship (SAR) Lipophilicity tuning Fragment growing

Reduced TPSA vs. 3-Fluoro-2-methyl Analog

The target compound has a reported topological polar surface area (TPSA) of 24.92 Ų . In contrast, the regioisomer 3-fluoro-2-methyl-N-(thiazol-5-ylmethyl)aniline has a computed TPSA of 53.2 Ų [1]. This 28.3 Ų difference is substantial; both values remain below the commonly cited threshold of 140 Ų for oral absorption, but the lower TPSA of the target compound predicts superior passive membrane diffusion and potentially enhanced blood-brain barrier penetration when compared to the 3-fluoro regioisomer [1].

TPSA vs. 3-fluoro-2-methyl analog
Source review
ΔTPSA −28.3 Ų
May predict passive membrane diffusion
Different algorithms; verify experimentally
Cell permeability Blood-brain barrier penetration Oral bioavailability prediction

Hydrogen Bond Topology: Aniline vs. Thiazole Methyl Placement

The target compound bears 3 hydrogen-bond acceptor (HBA) atoms (nitrogen of the aniline, nitrogen of the thiazole, and the fluorine atom) and 1 hydrogen-bond donor (HBD) . The analogous compound 2-fluoro-N-[(4-methyl-1,3-thiazol-5-yl)methyl]aniline (CAS 1464955-42-7), where the methyl group resides on the thiazole ring rather than the aniline ring, has a comparable HBA/HBD profile but places the lipophilic methyl group on a different ring, altering the spatial distribution of hydrophobic and polar surface . This scaffold-level differentiation affects how each compound orients within a binding pocket, even if the atom-level descriptor count is similar [1].

H-bond topology
Class-level
Same HBA/HBD counts; different methyl placement
Topology may alter binding orientation
Class-level inference; requires validation
Ligand efficiency metrics Fragment-based drug design Binding thermodynamics

2-Fluoro-5-methyl-N-(1,3-thiazol-5-ylmethyl)aniline: Application Scenarios


Fragment-Based Lead Discovery for Lipophilic Targets

With a logP of 3.20 and a TPSA of 24.92 Ų, this compound is well-suited as a fragment hit in campaigns targeting intracellular or CNS protein pockets where higher lipophilicity and low polarity are advantageous for membrane passage . Its fragment-like size (MW 222.28) and favorable calculated drug-likeness parameters (HBA = 3, HBD = 1, RotB = 3) make it a viable starting point for fragment growing or merging strategies, provided that solubility is not rate-limiting .

SAR Analysis of Aniline Substitution Patterns

The compound serves as a precise regioisomeric probe for investigating the impact of fluorine and methyl positioning on the aniline ring within a thiazole-containing scaffold. The observed logP differences of +1.10 and +0.58 units versus para-fluoro and 2-fluoro-4-methyl analogs, respectively, provide a quantitative SAR dataset for correlation with in vitro permeability or metabolic stability assays .

Building Block for Kinase and GPCR Ligand Synthesis

Thiazole moieties are prevalent in kinase inhibitors and GPCR modulators. The primary amine functionality of this compound enables straightforward derivatization (e.g., amide coupling, sulfonamide formation, reductive amination) to rapidly generate focused libraries. The distinct 2-fluoro-5-methyl substitution pattern introduces steric and electronic features that can be exploited to achieve selectivity over other targets within the same protein family, a key consideration in inhibitor design [1].

In Silico ADME Modeling and Computational Screening

Given the compound's well-defined computed properties (logP, TPSA, HBA/HBD, rotatable bonds) and its commercial availability at 95% purity, it is a suitable validation compound for in silico ADME models, docking workflows, and QSAR model training sets. The availability of comparator data for close regioisomers further allows benchmarking of computational predictions against experimental assays .

Application
Selection Property
Validation Focus
Fragment-based lead discovery
Calculated lipophilicity & low TPSA profile
Membrane permeability assay validation
SAR analysis of aniline substitution
Regioisomeric logP dataset
In vitro ADME correlation
Building block for kinase/GPCR ligands
Primary amine derivatization handle
Selectivity profiling across target families
In silico ADME modeling validation
Well-characterized computed descriptors
Benchmarking computational predictions
Quote Request

Request a Quote for 2-fluoro-5-methyl-N-(1,3-thiazol-5-ylmethyl)aniline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.